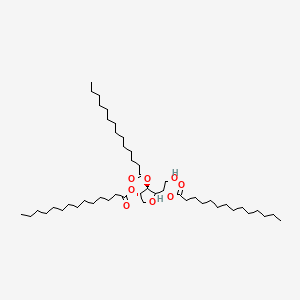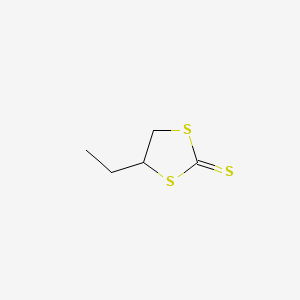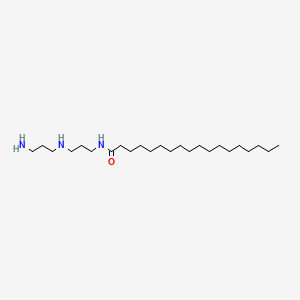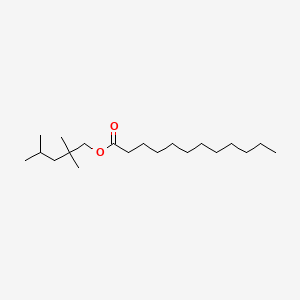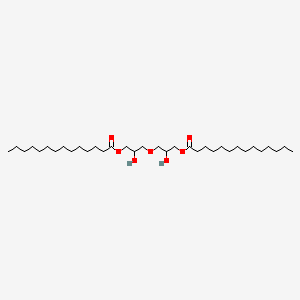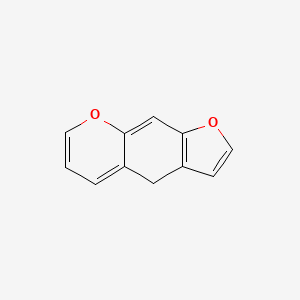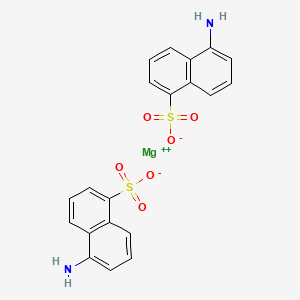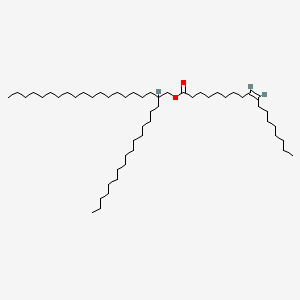
Docosa-2,4,6,8-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosatetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is characterized by a 22-carbon chain with four cis double bonds located at the 7th, 10th, 13th, and 16th positions. This compound is an omega-6 fatty acid and is formed through the elongation of arachidonic acid. It is one of the most abundant fatty acids in the early human brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid. The process involves the addition of two carbon units to the arachidonic acid chain, which is facilitated by elongase enzymes .
Industrial Production Methods: Industrial production of docosatetraenoic acid typically involves the extraction from natural sources, such as animal tissues, where it is present in significant amounts. The extraction process includes lipid extraction, purification, and concentration steps to isolate the desired fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions: Docosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Docosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It plays a crucial role in cell membrane structure and function.
Medicine: It is involved in the biosynthesis of dihomoprostaglandins and epoxydocosatrienoic acids, which have anti-inflammatory and vasodilatory properties.
Industry: It is used in the formulation of dietary supplements and functional foods.
Wirkmechanismus
Docosatetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes involved in fatty acid metabolism, such as elongases and desaturases.
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid: A 20-carbon omega-6 fatty acid with four cis double bonds.
Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with five cis double bonds.
Docosahexaenoic Acid: A 22-carbon omega-3 fatty acid with six cis double bonds.
Uniqueness: Docosatetraenoic acid is unique due to its specific structure and role in the early human brain. It is also distinct in its metabolic pathways, leading to the formation of unique bioactive compounds such as dihomoprostaglandins and epoxydocosatrienoic acids .
Eigenschaften
CAS-Nummer |
27456-22-0 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-docosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h14-21H,2-13H2,1H3,(H,23,24)/b15-14+,17-16+,19-18+,21-20+ |
InChI-Schlüssel |
FPRKGXIOSIUDSE-QQZRBXIRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


